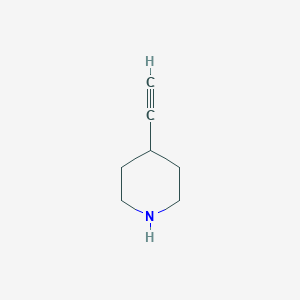

4-Ethynylpiperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-7-3-5-8-6-4-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOORBMXLUBSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412959 | |

| Record name | 4-ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738577-08-7 | |

| Record name | 4-Ethynylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738577-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Piperidine Core in Complex Chemical Scaffolds

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. nih.gov Its prevalence stems from a combination of favorable physicochemical and biological properties that make it a cornerstone in drug design. nih.govthieme-connect.com

The introduction of a piperidine scaffold into a molecule can significantly influence its characteristics in several ways:

Modulation of Physicochemical Properties : The saturated, non-planar structure of the piperidine ring can improve aqueous solubility and lipophilicity, crucial parameters for drug absorption and distribution. researchgate.net

Enhancement of Biological Activity and Selectivity : The three-dimensional arrangement of substituents on the piperidine ring allows for precise spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets like enzymes and receptors. researchgate.net Chiral piperidine scaffolds are particularly important in creating molecules that can adapt perfectly to protein-binding sites. researchgate.net

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govdut.ac.za The specific biological effects are highly dependent on the nature and orientation of the substituents attached to the piperidine core. dut.ac.za

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Role of Piperidine Core |

|---|---|---|

| Glasdegib | Anticancer (Acute Myeloid Leukemia) | Forms a core structural component with substituents at the 2- and 4-positions. acs.org |

| LNP023 | Serine Protease Factor B Inhibitor | The piperidine ring is a central feature of the molecule's structure. acs.org |

| Ritalin (Methylphenidate) | CNS Stimulant (ADHD) | A classic example of a piperidine-based pharmaceutical. |

| Fentanyl | Opioid Analgesic | The piperidine structure is crucial for its analgesic activity. |

The Ethynyl Functionality: a Versatile Reactive Handle for Molecular Construction

The ethynyl (B1212043) group (–C≡CH) is a highly valuable functional group in organic synthesis due to the reactivity of its carbon-carbon triple bond. wikipedia.org It serves as a versatile "handle" that enables chemists to construct complex molecular frameworks through a variety of reliable and high-yielding chemical transformations. ontosight.aiacs.org

The key synthetic applications of the ethynyl group include:

Click Chemistry : The ethynyl group is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of triazole rings, linking different molecular fragments. cymitquimica.com

Cross-Coupling Reactions : Terminal alkynes readily participate in various metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. These reactions are fundamental for forming new carbon-carbon bonds.

Alkynylation Reactions : The acidic proton of the terminal alkyne can be removed to form a metal acetylide, which is a potent nucleophile for creating C-C bonds with electrophilic carbon centers. acs.org

Radical Reactions : Novel methods have been developed for introducing an ethynyl group into molecules via radical reactions, further expanding its synthetic utility. acs.orgnih.gov

The ethynyl group's reactivity allows it to be used as a building block for a wide range of complex molecules, from pharmaceuticals to advanced materials. ontosight.ai Its presence in a molecule opens up a multitude of possibilities for subsequent chemical modifications.

Positioning 4 Ethynylpiperidine As a Strategic Synthetic Intermediate in Contemporary Research

Direct Synthetic Routes to this compound

The direct synthesis of this compound, where the nitrogen atom is not protected, presents unique challenges due to the nucleophilicity and basicity of the secondary amine, which can interfere with many synthetic transformations. Nevertheless, methods exist, often yielding the compound as a hydrochloride salt to improve stability and handling. One general approach to forming the piperidine ring involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes. organic-chemistry.org Another strategy is the efficient reduction of pyridine (B92270) N-oxides using reagents like ammonium (B1175870) formate (B1220265) and palladium on carbon, which offers mild conditions and high yields for producing the saturated piperidine core. organic-chemistry.org

While direct ethynylation of an unprotected piperidine ring is less common, routes starting from 4-piperidone (B1582916) are feasible. The synthesis of N-substituted-4-piperidones can be achieved through a ring-closing reaction between a primary amine and 1,5-dichloro-3-pentanone. google.com Subsequent introduction of the ethynyl group at the 4-position would lead to an N-substituted this compound, from which the N-substituent could potentially be cleaved to yield the parent compound.

Strategies for N-Protected this compound Synthesis (e.g., 1-Boc-4-Ethynylpiperidine)

To circumvent the challenges associated with the reactive N-H bond, synthetic strategies commonly employ N-protected piperidine derivatives. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions. cymitquimica.com The resulting compound, 1-Boc-4-ethynylpiperidine, is a key intermediate in medicinal chemistry and organic synthesis. cymitquimica.comresearchgate.net

Several reliable methods for the synthesis of 1-Boc-4-ethynylpiperidine have been developed, primarily starting from N-Boc-4-piperidone or N-Boc-4-hydroxypiperidine.

From N-Boc-4-piperidone: A two-step sequence involves the addition of an ethynyl nucleophile to the ketone, followed by dehydration. Specifically, N-Boc-4-piperidone can be reacted with ethynylmagnesium bromide in a Grignard reaction to form the corresponding tertiary alcohol, which is then dehydrated to yield the alkyne.

From N-Boc-4-hydroxypiperidine: An alternative route involves converting the hydroxyl group into a good leaving group, such as a tosylate. This is achieved by reacting N-Boc-4-hydroxypiperidine with tosyl chloride (TsCl). The subsequent substitution reaction with an acetylide source, like lithium acetylide, introduces the ethynyl group.

| Starting Material | Key Reagents | Intermediate Product | Final Product | Ref |

| N-Boc-4-piperidone | 1. Ethynylmagnesium bromide 2. Dehydrating agent | N-Boc-4-(1-hydroxyprop-2-ynyl)piperidine | 1-Boc-4-ethynylpiperidine | |

| N-Boc-4-hydroxypiperidine | 1. TsCl, Et₃N 2. Lithium acetylide | N-Boc-4-tosyloxypiperidine | 1-Boc-4-ethynylpiperidine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a primary method for introducing the ethynyl group onto the piperidine ring. google.com The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is particularly relevant.

To utilize this method for this compound synthesis, a piperidine ring functionalized with a halide or triflate at the 4-position is required. For instance, an N-protected 4-iodopiperidine (B1603859) can be coupled with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). Subsequent removal of the silyl (B83357) protecting group yields the terminal alkyne. This approach allows for the late-stage introduction of the ethynyl moiety.

The versatility of palladium catalysis extends to various coupling partners and catalyst systems, enabling the synthesis of a broad range of functionalized piperidines. tandfonline.comresearchgate.netorganic-chemistry.org The choice of ligands, bases, and solvents is critical for achieving high efficiency and selectivity in these transformations. tandfonline.com

| Reaction Type | Piperidine Substrate | Alkyne Source | Typical Catalysts | Ref |

| Sonogashira Coupling | N-Boc-4-iodopiperidine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | |

| General Cross-Coupling | 4-Aryl-3,4-unsaturated piperidine | Organo halides | Palladium complexes | google.com |

| Negishi Coupling | N-Boc-2-lithiopyrrolidine (analogous) | Aryl bromides | Pd(OAc)₂, tBu₃P-HBF₄ | organic-chemistry.org |

The synthesis of complex molecules containing the this compound fragment can be designed using either convergent or divergent strategies. wikipedia.orgscholarsresearchlibrary.com

A divergent synthesis , on the other hand, starts from a common intermediate that is transformed into a variety of different products. This strategy is efficient for creating libraries of related compounds for structure-activity relationship studies. For example, a key intermediate could enable the synthesis of various derivatives through late-stage functionalization. researchgate.net An N-protected 4-functionalized piperidine could serve as a divergent scaffold, where the functional group is converted into an ethynyl group or other moieties to generate a range of analogues.

Palladium-Catalyzed Cross-Coupling Methodologies for Ethynyl Introduction

Modern Techniques in this compound Production

Recent advances in synthetic chemistry offer new tools and strategies that can be applied to the synthesis of this compound, aiming for improved scalability, efficiency, and sustainability.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, has emerged as a powerful technology for chemical synthesis. mdpi.com It offers significant advantages, including enhanced heat transfer, precise control over reaction parameters, improved safety for hazardous reactions, and straightforward scalability. europa.eu

While specific literature on the flow synthesis of this compound is limited, the principles are highly applicable. For instance, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been developed for the rapid synthesis of enantioenriched α-substituted piperidines. organic-chemistry.org The preparation of various heterocycles, including pyrazoles, has been successfully translated to flow setups, achieving good to excellent yields and high regioselectivity. mdpi.com Such methodologies could be adapted for the large-scale production of piperidine precursors or for the ethynylation step itself, potentially reducing reaction times and improving process safety and efficiency. The scalability of synthetic methods is a recurring theme, with several reports highlighting the successful gram-scale synthesis of related compounds, underscoring the industrial potential of these reactions. researchgate.netrsc.orgacs.org

The construction of the piperidine ring is the foundational step in the synthesis of this compound. Modern organic synthesis has produced a wealth of novel catalysts and reagents for forming this heterocyclic core with high efficiency and selectivity. nih.gov

Transition-metal catalysis has been instrumental in this regard. Beyond traditional palladium catalysis, several other metals have proven effective:

Iridium Catalysis: Cp*Ir complexes have been used for the N-heterocyclization of primary amines with diols to furnish a variety of cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org

Rhodium Catalysis: Rhodium complexes are effective for the hydrogenation of pyridines to produce all-cis-(multi)fluorinated piperidines. nih.gov Additionally, rhodium-catalyzed C-H functionalization has been used to selectively introduce substituents onto the piperidine ring. nih.gov

Gold Catalysis: Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Asymmetric intramolecular hydroamination of allenes catalyzed by phosphinegold(I) complexes also provides access to chiral vinyl piperidines. organic-chemistry.org

Iron Catalysis: Inexpensive and environmentally benign iron catalysts have been developed for processes like the reductive amination of ω-amino fatty acids to form piperidones and for four-component coupling reactions to synthesize highly functionalized pyrroles, a strategy which showcases the power of iron in complex cyclizations. nih.govorganic-chemistry.org

These modern catalytic systems provide chemists with a diverse toolbox for constructing the piperidine skeleton, which can then be further elaborated to introduce the 4-ethynyl group.

| Catalyst Metal | Reaction Type | Substrates | Product Type | Ref |

| Iridium | N-heterocyclization | Primary amines, Diols | Cyclic amines | organic-chemistry.org |

| Rhodium | Hydrogenation | Fluoropyridines | Fluorinated piperidines | nih.gov |

| Gold | Oxidative Amination | Alkenes | Substituted piperidines | nih.gov |

| Iron | Reductive Amination | ω-amino fatty acids | Piperidinones | nih.gov |

| Palladium | Aminoacetoxylation | Alkenes | β-acetoxylated piperidines | organic-chemistry.org |

Alkyne Reactivity: Metal-Catalyzed Coupling Reactions

The ethynyl group of this compound is a versatile functional group that readily participates in various metal-catalyzed coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, which has allowed for its use in the synthesis of complex molecules. wikipedia.org this compound, particularly its N-protected form, 1-Boc-4-ethynylpiperidine, is an excellent substrate for Sonogashira coupling. cymitquimica.com

The general scheme for the Sonogashira coupling of an N-protected this compound with an aryl halide is depicted below:

Scheme 1: General Sonogashira coupling reaction with 1-Boc-4-ethynylpiperidine.

A typical procedure involves reacting 1-Boc-4-ethynylpiperidine with an aryl iodide or bromide in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, and an amine base (e.g., triethylamine) in a suitable solvent like THF.

Variations and Optimization:

Copper-Free Sonogashira Coupling: To circumvent the use of copper, which can sometimes lead to side reactions and complicate purification, copper-free Sonogashira protocols have been developed. libretexts.org These methods often require a different palladium catalyst system and may be performed in aqueous media, contributing to a more sustainable process. kaust.edu.sa

Inverse Sonogashira Coupling: In a variation known as the inverse Sonogashira reaction, an alkynyl halide is coupled with an organometallic reagent. nih.gov While less common for this compound itself, this strategy highlights the versatility of Sonogashira-type transformations.

Catalyst and Ligand Effects: The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are also commonly used. libretexts.org The development of more active catalysts aims to reduce catalyst loading and reaction times. kaust.edu.sa

Table 1: Examples of Sonogashira Coupling with this compound Derivatives

| Aryl Halide | Catalyst System | Base/Solvent | Product | Yield | Reference |

| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N/THF | 1-Boc-4-(phenylethynyl)piperidine | >85% | |

| 4-Bromotoluene | Pd(PPh₃)₄, CuI | Diisopropylamine | 1-Boc-4-((4-methylphenyl)ethynyl)piperidine | High | google.com |

| 1-Bromo-4-iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N/THF | 1-Boc-4-((4-bromophenyl)ethynyl)piperidine | Good | wikipedia.org |

Beyond the Sonogashira reaction, the ethynyl group of this compound can participate in other carbon-carbon bond-forming cross-coupling reactions. These reactions are crucial for creating diverse molecular scaffolds. libretexts.org

Heck Reaction: While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, variations exist for alkynes. libretexts.org

Suzuki and Stille Couplings: Although less direct for terminal alkynes, the ethynyl group can be transformed into a vinyl or other suitable functionality that can then participate in Suzuki or Stille couplings.

The development of novel cross-coupling methods continues to expand the synthetic utility of this compound. For instance, nickel-catalyzed couplings have emerged as a promising alternative to palladium-based systems. wikipedia.org

Sonogashira Coupling and its Variations with this compound

Cycloaddition Reactions of the Ethynyl Group

The carbon-carbon triple bond of this compound is a reactive dienophile and dipolarophile, enabling its participation in various cycloaddition reactions to form carbocyclic and heterocyclic ring systems. libretexts.org

One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition of the alkyne with an azide (B81097), often catalyzed by copper(I) in what is known as "click chemistry." nih.gov This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. This strategy is widely used in drug discovery and bioconjugation.

Scheme 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 1-Boc-4-ethynylpiperidine.

Other cycloaddition reactions involving the ethynyl group include:

[4+2] Cycloadditions (Diels-Alder Reactions): The alkyne can act as a dienophile in Diels-Alder reactions, reacting with a diene to form a six-membered ring. chemrxiv.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions can occur between the alkyne and an alkene, forming a cyclobutene (B1205218) ring. mdpi.com

Table 2: Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Reference |

| CuAAC | Benzyl azide | Cu(I) | 1,4-Disubstituted 1,2,3-triazole | nih.gov |

| Diels-Alder | Cyclopentadiene | Heat | Bicyclic adduct | chemrxiv.org |

| [2+2] Cycloaddition | Ethene | UV light | Cyclobutene derivative | mdpi.com |

Modifications of the Piperidine Nitrogen: Amine Functionalization

The secondary amine of the piperidine ring in this compound is a key site for functionalization. researchgate.net This allows for the introduction of a wide range of substituents, which can modulate the molecule's physical, chemical, and biological properties.

Common amine functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl, benzyl, or other groups. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. nih.gov

Boc Protection: The nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in reactions involving the ethynyl group and to enhance solubility in organic solvents. cymitquimica.com This protecting group can be readily removed under acidic conditions to liberate the free amine for further functionalization.

The reactivity of the piperidine nitrogen in this compound has been noted to be lower than that of morpholine, sometimes necessitating more reactive alkylating agents or harsher reaction conditions. nih.gov

Regioselective and Stereoselective Transformations of the Core Structure

Achieving regioselectivity and stereoselectivity in the transformation of the this compound core is crucial for the synthesis of specific isomers of complex molecules.

Regioselectivity: In reactions involving both the alkyne and the piperidine ring, the choice of reagents and reaction conditions can direct the transformation to one site over the other. For example, in the presence of a strong base, the alkyne can be deprotonated and act as a nucleophile, while under different conditions, the piperidine nitrogen can be the reactive center. The functionalization of alkynes can present challenges in controlling regioselectivity. researchgate.net

Stereoselectivity: For substituted piperidine rings, controlling the stereochemistry of new substituents is a significant challenge. The existing stereocenters in a chiral this compound derivative can influence the stereochemical outcome of subsequent reactions. The development of stereoselective hydrogenation methods for pyridine rings to produce specific piperidine stereoisomers is an active area of research. nih.gov Furthermore, N-Boc-4-ethynylpiperidine has been shown to react smoothly in enantioselective copper-catalyzed double hydroboration reactions, indicating its utility in stereocontrolled synthesis. researchgate.netresearchgate.net

Research continues to explore new catalytic systems and methodologies to achieve high levels of regioselectivity and stereoselectivity in the modification of the this compound scaffold.

Applications of 4 Ethynylpiperidine in Click Chemistry Methodologies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynylpiperidine Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its reliability, high yields, and exceptional regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles. numberanalytics.combeilstein-journals.org This reaction proceeds under mild conditions, often in aqueous or organic solvents, and demonstrates remarkable tolerance to a wide variety of functional groups. beilstein-journals.org The core of this transformation involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. beilstein-journals.org

The this compound scaffold, particularly when the piperidine (B6355638) nitrogen is protected with a group like tert-butoxycarbonyl (Boc), is an excellent substrate for CuAAC reactions. The ethynyl (B1212043) group serves as a handle for the cycloaddition, while the piperidine ring can be further functionalized, making it a valuable building block in medicinal chemistry and drug discovery. The resulting 1,2,3-triazole ring is not merely a passive linker; its aromatic nature, strong dipole moment, and ability to participate in hydrogen bonding can contribute to the biological activity of the final molecule.

Research has demonstrated the successful use of N-Boc-4-ethynylpiperidine in CuAAC reactions with various organic azides to produce a diverse range of triazole-linked compounds. These reactions are often characterized by high yields and straightforward purification. The reaction conditions can be tailored, with polar aprotic solvents like DMF and THF often enhancing reaction rates.

Below is a table summarizing representative CuAAC reactions involving this compound derivatives:

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Boc-4-ethynylpiperidine | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | DMSO/H₂O | Room Temp | >95 | beilstein-journals.org |

| N-Boc-4-ethynylpiperidine | Various aryl azides | CuI | DMF | 75 | 40-88 | mdpi.com |

| 1-Benzoyl-4-ethynylpiperidine | 2-Amino-3-trifluoroacetyl-pyridine derivatives | NHC-Cu-Cl complex | Water | Elevated | Not specified | acs.org |

Modular Assembly of Complex Molecular Systems Using Click Chemistry Principles

A key strength of click chemistry is its modular nature, which allows for the rapid and efficient assembly of complex molecular architectures from simpler, well-defined building blocks. nih.gov this compound, with its bifunctional nature—a reactive alkyne and a modifiable piperidine ring—is an ideal component for such modular syntheses.

The CuAAC reaction, in particular, enables the reliable connection of a this compound-containing fragment to another molecule bearing an azide group. This strategy has been employed in the synthesis of diverse molecular libraries for applications in drug discovery and chemical biology. chemrxiv.org The piperidine ring can be part of a larger scaffold or can be functionalized before or after the click reaction, adding another layer of modularity.

For instance, researchers have utilized N-Boc-4-ethynylpiperidine in the synthesis of potential inhibitors for various biological targets. The ability to readily synthesize a variety of triazole-linked piperidines allows for the systematic exploration of structure-activity relationships (SAR). This modular approach accelerates the discovery of lead compounds by enabling the rapid generation of analogs with diverse substituents.

Development of Novel Chemical Tools through Click Strategies

The development of novel chemical tools, such as molecular probes, is crucial for understanding complex biological processes. tum.de Click chemistry, and specifically the use of versatile building blocks like this compound, has become an indispensable strategy in this area. The alkyne handle of this compound allows for its straightforward incorporation into larger molecules, which can then be conjugated to reporter groups like fluorophores or biotin (B1667282) via a subsequent click reaction.

Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to study enzyme function directly in native biological systems. tum.de These probes often consist of three key components: a reactive group that covalently binds to the target enzyme, a recognition element that directs the probe to a specific enzyme family, and a reporter tag for detection and analysis. The terminal alkyne of this compound serves as an excellent bioorthogonal handle for the attachment of such reporter tags. tum.de

For example, a molecule containing a this compound unit can be designed to bind to a specific protein target. After binding, the alkyne can be "clicked" with an azide-modified fluorescent dye or biotin, allowing for visualization or affinity purification of the protein-probe complex. This modular approach facilitates the creation of a panel of chemical probes from a single core scaffold, enabling the optimization of probe performance for specific applications.

4 Ethynylpiperidine As a Building Block and Advanced Scaffold in Organic Synthesis

Design and Synthesis of Piperidine-Containing Heterocycles

The reactivity of the ethynyl (B1212043) group in 4-ethynylpiperidine is central to its utility in synthesizing a wide array of piperidine-containing heterocycles. This is primarily achieved through reactions that form new rings by leveraging the triple bond.

One of the most powerful methods for this purpose is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction joins the terminal alkyne of this compound with aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly efficient and proceeds under mild conditions, tolerating a wide range of functional groups. wikipedia.orgbeilstein-journals.org The result is the formation of arylalkynes or enynes, which can then undergo further intramolecular cyclization to generate various heterocyclic systems. The choice of solvent can significantly impact the reaction rate and yield, with polar aprotic solvents like DMF often being effective. lucp.net

Cycloaddition reactions represent another key strategy for constructing heterocycles from this compound. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The ethynyl group of this compound can act as a dienophile or a dipolarophile in these transformations.

[4+2] Cycloadditions (Diels-Alder Reactions): In these reactions, a conjugated diene reacts with the alkyne (dienophile) of this compound to form a six-membered ring. wikipedia.orglibretexts.org Intramolecular versions of this reaction, where the diene is tethered to the piperidine (B6355638) ring, can lead to the formation of fused or bridged bicyclic systems. mdpi.com

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): this compound can react with 1,3-dipoles, such as azides or nitrile oxides, to construct five-membered heterocyclic rings like triazoles and isoxazoles, respectively. wikipedia.orgnovapublishers.com This approach is a cornerstone of "click chemistry," known for its high efficiency and selectivity. nih.gov

The Favorskii reaction, which involves the nucleophilic attack of a terminal alkyne on a carbonyl group, can also be employed to synthesize piperidine-containing acetylene (B1199291) glycols. arxiv.org

Creation of Diverse Chemical Libraries via this compound Functionalization

The concept of diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govscispace.commdpi.com this compound is an ideal starting material for DOS due to the versatile reactivity of its ethynyl group, which allows for the introduction of various appendages and the creation of diverse molecular frameworks. scispace.com

The generation of chemical libraries from this compound often involves a "build/couple/pair" strategy. researchgate.net Initially, the piperidine nitrogen can be functionalized, followed by reactions at the ethynyl group to introduce further diversity. For instance, a library of compounds can be generated through a series of reactions such as palladium-catalyzed couplings, amide bond formations, and N-acylations. mdpi.com

The functionalization of the ethynyl group can be achieved through various reactions, including:

Sonogashira coupling: As mentioned earlier, this reaction allows for the introduction of a wide range of aryl and vinyl substituents. libretexts.orgwikipedia.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable method for creating 1,4-disubstituted 1,2,3-triazoles. nih.gov

Acylation: The terminal alkyne can be acylated to introduce carbonyl functionalities. nih.gov

These functionalized piperidines can then be used to build larger and more complex molecules, contributing to the creation of libraries with significant skeletal diversity. nih.gov Modern approaches even utilize flow synthesis technology to rapidly generate hyperdiverse combinatorial libraries. chemrxiv.org

Development of Novel Molecular Scaffolds for Advanced Chemical Research

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is crucial for exploring new areas of chemical space and identifying compounds with unique biological activities. researchgate.netwhiterose.ac.uk this compound serves as a valuable starting point for the synthesis of novel three-dimensional scaffolds that are of great interest in medicinal chemistry. whiterose.ac.ukfrontiersin.org

The rigid nature of the ethynyl group combined with the conformational flexibility of the piperidine ring allows for the creation of scaffolds with well-defined spatial arrangements of functional groups. This is particularly important for designing molecules that can interact with specific biological targets. unive.it

Researchers have utilized this compound to construct a variety of innovative scaffolds. For example, it has been incorporated into the synthesis of complex molecules intended for use as molecular probes or as lead compounds in drug discovery programs. nih.gov The ability to generate diverse scaffolds from a single, readily available starting material is a significant advantage in the quest for new chemical entities. researchgate.net

Integration into Polycyclic and Spiro Systems

The construction of polycyclic and spirocyclic systems presents a significant challenge in organic synthesis. These complex architectures are found in numerous natural products and are increasingly sought after in drug discovery due to their unique three-dimensional structures. bohrium.com this compound provides a versatile platform for accessing these intricate molecular frameworks.

Polycyclic systems can be synthesized from this compound through intramolecular reactions. For instance, an intramolecular Diels-Alder reaction of a this compound derivative bearing a diene moiety can lead to the formation of a fused or bridged polycyclic structure. mdpi.com

Spirocyclic systems , which contain two rings connected by a single common atom, are particularly valuable in medicinal chemistry for their ability to improve physicochemical properties. bohrium.com this compound derivatives can be used as precursors for the construction of spirocycles. For example, a [4+1] cyclization reaction between a γ-azidoboronic acid and a cyclic N-sulfonylhydrazone derived from a ketone can produce structurally diverse spiropyrrolidines. nih.gov The ethynyl group can also participate in dearomatizing spirocyclization reactions. mdpi.com

The following table summarizes some of the key reactions involving this compound and the resulting molecular systems:

| Reaction Type | Reactant with this compound | Resulting System |

| Sonogashira Coupling | Aryl/Vinyl Halide | Arylalkynyl/Vinylalkynyl Piperidines |

| [4+2] Cycloaddition | Diene | Fused/Bridged Bicyclic Systems |

| [3+2] Cycloaddition | Azide (B81097) | Triazolyl-piperidines |

| Favorskii Reaction | Carbonyl Compound | Piperidine-containing Acetylene Glycols |

| [4+1] Cyclization | γ-Azidoboronic Acid / N-Sulfonylhydrazone | Spiropyrrolidines |

Asymmetric Synthesis Approaches for Chiral 4 Ethynylpiperidine Analogues

Enantioselective Synthesis of 4-Ethynylpiperidine Stereoisomers

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For this compound, where the C4 carbon can be a stereocenter (if the substituents at the nitrogen and other ring positions render the molecule chiral), controlling its absolute configuration is key.

A notable example of enantioselective synthesis is in the total synthesis of the alkaloid (-)-adaline. nih.gov A key step in this process involves the creation of a specific stereoisomer of an ethynylpiperidine derivative. The synthesis starts from a chiral 6,6-disubstituted piperidone derivative. This substrate undergoes a lithium ion-activated SN2-type alkynylation. This reaction exclusively forms the (6S)-ethynylpiperidine derivative, demonstrating a highly enantioselective transformation where the existing chirality in the starting material directs the stereochemical outcome of the alkynylation step. nih.gov

Catalytic asymmetric methods are also paramount for generating chiral piperidines. nih.gov While not always applied directly to this compound itself, these strategies are foundational. For instance, chiral phosphoric acids have been used as catalysts in the intramolecular cyclization of unsaturated acetals to yield functionalized chiral piperidines with high enantioselectivity. umich.edu Such methods could potentially be adapted for substrates that would lead to chiral this compound analogues. Another powerful strategy is the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, which furnishes highly functionalized piperidine (B6355638) derivatives with excellent stereoselectivity. nih.gov

The development of these enantioselective strategies is crucial as many bioactive molecules, including pharmaceutical agents, exist as a single enantiomer. wikipedia.org

Chiral Auxiliary and Catalyst-Controlled Methodologies

Asymmetric synthesis strategies can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods. scribd.com For this compound analogues, both chiral auxiliary and catalyst-controlled approaches are highly relevant.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgethz.ch Evans' oxazolidinone auxiliaries, for example, are widely used to direct alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net In the context of this compound, an achiral piperidine precursor could be attached to a chiral auxiliary. Subsequent introduction of the ethynyl (B1212043) group at the C4 position would be directed by the auxiliary, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary would be cleaved to yield the enantiomerically enriched this compound derivative.

Another prominent example is the use of N-tert-butanesulfinyl imines (Ellman's auxiliary). The diastereoselective addition of nucleophiles to ketimines derived from these sulfinamides is a key strategy for synthesizing chiral amines and their derivatives, including complex alkaloids. researchgate.net

| Type of Auxiliary | Controlling Principle | Common Applications |

| Oxazolidinones (Evans) | Steric hindrance from substituents on the oxazolidinone ring directs incoming reagents. wikipedia.org | Asymmetric alkylations, aldol reactions, Diels-Alder reactions. wikipedia.orgresearchgate.net |

| Pseudoephedrine | The methyl group on the auxiliary directs the configuration of the product through steric hindrance. wikipedia.org | Asymmetric alkylation of amide enolates. wikipedia.org |

| N-tert-butanesulfinamide (Ellman) | The sulfinyl group directs nucleophilic addition to the C=N bond of derived imines. researchgate.net | Asymmetric synthesis of chiral amines. researchgate.net |

Catalyst-Controlled Methodologies: Catalytic enantioselective reactions are often more efficient and atom-economical than methods requiring stoichiometric chiral auxiliaries. uvic.ca These reactions use a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product. ethz.ch

Chiral Lewis Acids/Bases: Chiral phosphoric acids can catalyze the enantioselective synthesis of piperidines. umich.edu These catalysts operate by forming chiral ion pairs or through hydrogen bonding, creating a chiral environment that differentiates the transition states leading to the two enantiomers.

Transition Metal Catalysis: Chiral transition metal complexes are powerful tools for asymmetric synthesis. jocpr.com For instance, chiral phosphine (B1218219) ligands combined with metals like rhodium or ruthenium are used in asymmetric hydrogenations. scribd.com A C2-symmetric chiral phosphepine has been shown to be an effective catalyst for the annulation of imines and allenes to produce chiral piperidines. nih.gov Similarly, gold nanoparticles embedded in a chiral monolayer have been explored as solid-state enantioselective catalysts. acs.org

Diastereoselective Transformations Involving this compound Intermediates

Diastereoselectivity refers to the preferential formation of one diastereomer over others. numberanalytics.com When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to different diastereomers. Transformations involving this compound intermediates that already possess chirality can be designed to proceed with high diastereoselectivity.

The synthesis of (-)-adaline provides an excellent case study. After the enantioselective formation of the (6S)-ethynylpiperidine intermediate, this compound is further functionalized. A subsequent ring-closing olefin metathesis reaction proceeds on a (2R,6S)-cis-2,6-dialkenylpiperidine, which is derived from the ethynyl intermediate, to construct a bridged azabicyclononane system. The stereochemistry of this cyclization is controlled by the existing stereocenters at C2 and C6, making it a diastereoselective transformation. nih.gov

General principles of diastereoselection are governed by either thermodynamic or kinetic control. numberanalytics.com In many synthetic reactions, including aldol reactions and cycloadditions, the existing chiral centers create a sterically and electronically biased environment, favoring the approach of reagents from a specific face of the molecule. numberanalytics.com For example, the reduction of a carbonyl group on a chiral piperidine ring can be highly diastereoselective, influenced by the existing substituents on the ring. numberanalytics.com

In another relevant example, the synthesis of substituted piperidin-4-ols was achieved with excellent diastereoselectivity through a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous rearrangement. nih.gov Although this example does not start with an ethynylpiperidine, it demonstrates how transformations on the piperidine ring can be controlled to produce specific diastereomers, a principle directly applicable to chiral this compound intermediates.

Derivatization Strategies for Stereochemical Control

Derivatization is the process of transforming a chemical compound into a derivative. sigmaaldrich.com In the context of stereochemistry, derivatization with a chiral reagent is a powerful strategy for determining the enantiomeric purity (enantiomeric excess, or ee) of a synthesized compound. nih.gov

When a racemic or enantiomerically enriched sample of a chiral this compound analogue is reacted with a single, pure enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or chromatography (GC or HPLC). nih.gov

A widely used chiral derivatizing agent is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl), also known as Mosher's acid chloride. nih.govnih.gov Reacting a chiral amine, such as a this compound derivative, with R-MTPCl converts the enantiomers into diastereomeric amides. The signals from these diastereomers (e.g., specific proton or fluorine signals in NMR) can be integrated to determine the ratio of the original enantiomers. ethz.chnih.gov

Example of Stereochemical Analysis via Derivatization:

| Step | Description | Purpose | Analytical Method |

| 1. Synthesis | An asymmetric synthesis is performed to produce a chiral this compound analogue. | To obtain the target compound in enantiomerically enriched form. | - |

| 2. Derivatization | The product is reacted with an enantiopure chiral derivatizing agent (e.g., R-MTPCl). nih.gov | To convert the pair of enantiomers into a pair of diastereomers. | - |

| 3. Analysis | The resulting mixture of diastereomers is analyzed. | To separate or distinguish the signals of the diastereomers and determine their ratio. | NMR, GC, HPLC |

| 4. Quantification | The relative peak areas corresponding to each diastereomer are measured. | To calculate the enantiomeric excess (ee) of the synthesized product. | - |

This analytical control is essential for optimizing asymmetric reactions, as it provides a direct measure of the reaction's success in achieving stereochemical control.

Computational Chemistry Investigations of 4 Ethynylpiperidine Reactivity and Structure

Quantum Chemical Studies on Reaction Mechanisms Involving 4-Ethynylpiperidine

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing a detailed, step-by-step understanding of reaction mechanisms. irjweb.comnih.gov These methods allow for the identification and characterization of transient species such as transition states and intermediates, which are often impossible to observe experimentally. nih.govnih.gov For a molecule like this compound, which contains two primary reactive sites—the terminal alkyne and the secondary amine—quantum chemical studies can predict the most likely pathways for its transformations.

Potential reactions of this compound that can be investigated include:

Hydrofunctionalization of the Alkyne: The addition of nucleophiles (H-Nu) across the carbon-carbon triple bond is a common reaction for alkynes. mdpi.com Quantum chemical calculations can model the mechanism, for example, of gold-catalyzed hydroamination or hydration. mdpi.com These studies can determine the activation energies for different pathways, clarifying whether the reaction proceeds via an external nucleophilic attack on a π-coordinated alkyne or through an alternative mechanism. mdpi.com The calculations can also predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition), which is governed by the electronic properties of the alkyne substituents. mdpi.comsci-hub.se

Reactions at the Piperidine (B6355638) Nitrogen: The nitrogen atom's lone pair makes it a nucleophilic center. Computational studies can explore the mechanisms of N-alkylation or N-acylation. For instance, a study on the reaction of this compound hydrochloride with tert-butyl 4-iodobutyrate required computational insight to understand unexpected fragmentation pathways. nih.gov

Cyclization Reactions: Intramolecular reactions, such as ring-closing aminothiocyanation, can be modeled to understand the formation of fused or spirocyclic systems derived from aminoalkenes. sci-hub.se

By calculating the free energy profile of a proposed reaction, chemists can determine the thermodynamic and kinetic feasibility of each step, providing a solid theoretical foundation for interpreting experimental results. nih.govnih.gov

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has become a primary tool for computational chemists to study electronic structure and predict chemical reactivity with high accuracy and reasonable computational cost. nih.govekb.eg DFT is used to calculate a variety of molecular properties and reactivity descriptors that explain how and where a molecule is likely to react. unimi.itmdpi.com

For this compound, DFT can elucidate its reactivity through several key concepts:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.comphyschemres.orgschrodinger.com DFT calculations can pinpoint the location of these orbitals on the this compound structure, identifying the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, visually identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would highlight the nucleophilic character of the nitrogen lone pair and the electron-rich π-system of the alkyne.

Conceptual DFT Descriptors: Quantitative values for reactivity can be derived from DFT calculations. These descriptors provide a robust framework for comparing the reactivity of different molecules or different sites within the same molecule. mdpi.com

DFT calculations have been successfully applied to understand the selectivity in reactions involving substrates similar to this compound. For instance, in Wittig reactions, DFT has clarified how substituent effects and dipole-dipole interactions govern the geometry of transition states and, consequently, the E/Z selectivity. nih.gov Similarly, DFT studies on hetero-Diels-Alder reactions have used conceptual DFT indices to explain the observed site-selectivity. rsc.org A practical example includes the cobalt-catalyzed hydroboration of N-Boc-4-ethynylpiperidine, which proceeds smoothly under specific conditions, a process whose efficiency and selectivity can be rationalized using DFT. researchgate.netnih.gov

Table 1: Conceptual DFT Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance for Reactivity Prediction |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. Higher values indicate greater electron-donating ability (nucleophilicity). researchgate.net |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. Lower values indicate greater electron-accepting ability (electrophilicity). researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A small gap implies high polarizability and high reactivity. irjweb.comphyschemres.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. physchemres.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. physchemres.org |

| Global Softness (S) | 1 / (2η) | The inverse of hardness. Soft molecules are more reactive. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. physchemres.org |

Molecular Modeling and Conformational Analysis of this compound Derivatives

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical properties and biological activity. nih.gov Molecular modeling, encompassing methods from classical molecular mechanics (MM) to quantum mechanics (QM), is used to explore the conformational landscape of molecules like this compound. researchgate.netyoutube.com

The piperidine ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. For a 4-substituted piperidine, the substituent—in this case, the ethynyl (B1212043) group—can be in either an axial or an equatorial position. These two chair conformers are in equilibrium, and their relative energies determine the preferred conformation. nih.gov

Computational methods can predict the geometries and relative stabilities of these conformers:

Molecular Mechanics (MM): Using force fields, MM provides a fast and efficient way to perform conformational searches, systematically or randomly rotating torsion angles to generate a multitude of possible conformations. unimi.ityoutube.com This is useful for identifying low-energy conformers of flexible molecules. nih.gov

Quantum Mechanics (QM): Methods like DFT are used to perform geometry optimization on the conformers identified by MM. researchgate.net This provides more accurate structures and energy differences between conformers, such as the energy penalty for the ethynyl group being in the axial versus the equatorial position. d-nb.info Studies on similar 4-substituted piperidines have shown that the relative energies are often similar to analogous cyclohexanes, but can be significantly influenced by electrostatic interactions, especially in protonated salts. nih.gov

Beyond the simple chair forms, other conformations like the twist-boat may also exist on the potential energy surface. osti.gov Computational analysis of 1-phenylpiperidin-4-one (B31807) revealed a mixture of chair-equatorial, chair-axial, and twist conformers, demonstrating that the conformational landscape can be complex. osti.gov For this compound, a thorough computational analysis would involve calculating the relative energies of all possible conformers to understand its structural dynamics.

Table 2: Potential Conformations of this compound

| Conformation | Substituent Position | Key Features |

| Chair | Equatorial | The ethynyl group points away from the ring. Generally the more stable conformation for bulky substituents to minimize 1,3-diaxial interactions. |

| Chair | Axial | The ethynyl group is parallel to the principal axis of the ring. Generally less stable due to steric clashes with axial hydrogens. nih.gov |

| Twist-Boat | - | A higher-energy, flexible conformation that can serve as an intermediate in the interconversion of chair forms. osti.gov |

| Boat | - | A high-energy conformation, typically a transition state rather than a stable minimum. |

In Silico Design Principles for Novel Chemical Transformations

In silico design leverages computational power to design new molecules and reactions, accelerating the discovery process in fields like materials science and medicinal chemistry. sygnaturediscovery.com this compound is a valuable building block for these design strategies due to its combination of a versatile heterocyclic scaffold and a reactive, rigid alkyne functionality.

Key in silico design principles involving this compound include:

Virtual Library Design: this compound can serve as a core scaffold for generating large, virtual libraries of compounds. europa.eu By computationally performing reactions on its functional groups—such as aldehyde-alkyne-amine (A³) couplings or click chemistry on the alkyne, and various substitutions on the nitrogen—millions of virtual products can be created. rsc.orgacs.org These libraries can then be screened for desired properties.

Structure-Based Virtual Screening: When the 3D structure of a biological target (e.g., an enzyme or receptor) is known, virtual libraries containing this compound derivatives can be computationally "docked" into the target's binding site. nvidia.com Scoring functions estimate the binding affinity, allowing for the rapid identification of potential hits without synthesizing and testing every compound. sygnaturediscovery.com The rigid ethynyl group can act as a linear linker or probe, while the piperidine ring can make critical interactions with the protein.

Ligand-Based Virtual Screening: In the absence of a target structure, known active molecules can be used as templates. nvidia.com Pharmacophore models, which define the essential 3D arrangement of features required for activity, can be developed. nih.gov this compound derivatives can be screened to see how well they match a given pharmacophore. The piperidine nitrogen can serve as a hydrogen bond acceptor or a basic center, and the alkyne can participate in various interactions or serve as a rigid spacer. nih.govub.edu This scaffold has been incorporated into linkers for complex molecules like PROTACs, where linker rigidity and geometry are crucial for activity. nih.govub.edu

The integration of these computational approaches allows for the rational design of novel molecules and reactions, prioritizing synthetic efforts on compounds with the highest probability of success. nih.gov

Emerging Trends and Future Perspectives in 4 Ethynylpiperidine Research

The 4-ethynylpiperidine scaffold is a valuable building block in medicinal chemistry and materials science. Its rigid structure and the reactive ethynyl (B1212043) group offer a versatile platform for creating diverse molecular architectures. Research continues to evolve, focusing on more efficient, selective, and sophisticated methods for its derivatization and analysis. This article explores the emerging trends and future outlook in the study of this important compound.

Q & A

Q. How do structural modifications to this compound impact its pharmacokinetic profile?

- Methodological Answer : Compare derivatives with varying substituents (e.g., alkyl vs. aryl groups) using in vitro ADME assays (Caco-2 permeability, microsomal stability). Correlate logD values with bioavailability via Pearson regression. Use PBPK modeling to predict in vivo behavior .

Tables for Key Comparisons

Q. Table 1. Common Synthetic Routes for this compound Derivatives

| Method | Catalyst | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh) | 78 | ≥99 | |

| Nucleophilic Substitution | KCO | 65 | 95 |

Q. Table 2. Bioactivity of this compound Analogues

| Derivative | Target Enzyme | IC (nM) | Selectivity Index | Data Source |

|---|---|---|---|---|

| 4-Ethynyl-N-methyl | CYP3A4 | 12.3 | 15.8 | |

| 4-Ethynyl-Sulfonamide | MAO-B | 8.7 | 22.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.